Comparative Potency: Tideglusib vs. Lithium Carbonate vs. TDZD-8
Tideglusib demonstrates vastly superior potency compared to the classic GSK-3β inhibitor lithium and the structurally related thiadiazolidinone TDZD-8. In a direct comparison, the IC50 values for GSK-3β inhibition are 5-60 nM for Tideglusib versus 2 µM for TDZD-8 and 2 mM for lithium carbonate [1]. This represents a 33- to 400-fold difference in potency compared to TDZD-8 and a 33,000- to 400,000-fold difference compared to lithium, highlighting Tideglusib's significant advantage in applications requiring potent target engagement at low concentrations.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5 nM (GSK-3β WT); 60 nM (GSK-3β C199A mutant) |
| Comparator Or Baseline | TDZD-8: 2 µM; Lithium Carbonate: 2 mM |
| Quantified Difference | Tideglusib is 33-400x more potent than TDZD-8 and 33,000-400,000x more potent than lithium carbonate |
| Conditions | Cell-free Z'-LYTE GSK-3 kinase assay; varying ATP and peptide concentrations |
Why This Matters
Superior potency allows for lower effective concentrations in cell-based assays and in vivo models, reducing off-target liabilities and enabling more precise target engagement studies.
- [1] University of Hawaii. GSK-3β inhibitors and use thereof in methods of treatment. US Patent US11254700B2. 2022 Feb 22. View Source
